5-Chloro-3-(3-methylthiophenyl)benzoic acid
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Overview
Description
5-Chloro-3-(3-methylthiophenyl)benzoic acid is an organic compound with the molecular formula C14H11ClO2S and a molecular weight of 278.75 g/mol . This compound is characterized by the presence of a chloro group, a methylthio group, and a benzoic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(3-methylthiophenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylthiophenol and 5-chlorobenzoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or toluene. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and reagents like triethylamine or potassium carbonate are commonly used to promote the reaction and increase the yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is essential to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(3-methylthiophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of 3-(3-methylthiophenyl)benzoic acid.
Substitution: The chloro group can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-3-(3-methylthiophenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(3-methylthiophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The chloro and methylthio groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylthiophenyl)benzoic acid: Lacks the chloro group, resulting in different reactivity and properties.
5-Chloro-2-(3-methylthiophenyl)benzoic acid: The position of the chloro group is different, affecting its chemical behavior.
5-Chloro-3-(4-methylthiophenyl)benzoic acid: The position of the methylthio group is different, leading to variations in its reactivity.
Uniqueness
5-Chloro-3-(3-methylthiophenyl)benzoic acid is unique due to the specific positioning of the chloro and methylthio groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-chloro-5-(3-methylsulfanylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c1-18-13-4-2-3-9(8-13)10-5-11(14(16)17)7-12(15)6-10/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVALXSXWCCLEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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